4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Overview
Description
ML040 is a compound known for its role as an EphA4 receptor antagonist, which is significant in the context of nervous system repair . This compound has garnered attention due to its potential therapeutic applications and its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is recombinant Chinese hamster ovary cells . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Pathways
The compound affects the biochemical pathways involved in monoclonal antibody production. It enhances the cell-specific productivity by increasing the glucose uptake rate and the amount of intracellular adenosine triphosphate . It also influences the glycosylation pathway by suppressing the galactosylation on a monoclonal antibody .
Pharmacokinetics
Its ability to increase cell-specific glucose uptake rate suggests that it may have good bioavailability .
Result of Action
The compound increases monoclonal antibody production by suppressing cell growth and enhancing cell-specific productivity . It also improves the quality of the produced antibodies by suppressing the galactosylation on a monoclonal antibody .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was found to be effective in batch cultures . .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid has been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes . The compound’s interactions with these enzymes have been studied extensively, revealing binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Cellular Effects
This compound has been found to influence cell function. In a study involving Chinese hamster ovary cells, the compound was found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . The compound’s binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase enzymes have been highlighted as a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
The compound’s ability to increase monoclonal antibody production suggests potential long-term effects on cellular function .
Metabolic Pathways
The compound’s interactions with DHFR and enoyl ACP reductase enzymes suggest potential involvement in related metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML040 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly, organic solvents and catalysts are used to facilitate the reactions, and the process may involve heating or cooling to specific temperatures to optimize the reaction rates.
Industrial Production Methods: In an industrial setting, the production of ML040 would likely involve large-scale chemical reactors and automated systems to ensure consistent quality and efficiency. The process would include rigorous quality control measures to monitor the purity and concentration of the compound at various stages of production.
Chemical Reactions Analysis
Types of Reactions: ML040 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to a more reduced state.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the chemical properties of the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles, often used in polar solvents under controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent groups.
Scientific Research Applications
ML040 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its role in modulating biological pathways, particularly those involving the EphA4 receptor.
Medicine: Investigated for its potential therapeutic effects in nervous system repair and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- NVP-BHG712
- Ephrin-A5
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYCNXGAKFXIKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953413 | |
Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313701-93-8 | |
Record name | NSC727423 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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